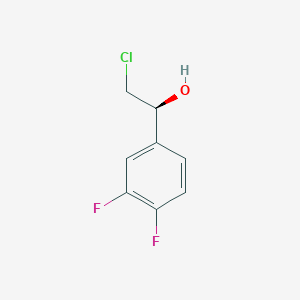

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Descripción general

Descripción

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom, two fluorine atoms, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol typically involves the enantioselective reduction of the corresponding ketone. One common method is the reduction of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanone using a chiral catalyst or biocatalyst. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of biocatalysts, such as engineered ketoreductases, has also been explored for the efficient and enantioselective synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea

Major Products

The major products formed from these reactions include the corresponding ketone, alkane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Key Intermediate in Drug Synthesis

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is primarily recognized as a crucial intermediate in the synthesis of ticagrelor, an anticoagulant drug used to prevent blood clots in patients with cardiovascular diseases. The compound's chirality is essential for the biological activity of ticagrelor, making it a target for efficient synthetic methods .

Synthetic Methods

2.1 Catalytic Hydrogen Transfer Reduction

A notable method for synthesizing this compound involves catalytic hydrogen transfer reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone using metal catalysts such as rhodium or iridium. This method utilizes formic acid and triethylamine as hydrogen donors, which not only simplifies the reaction conditions but also reduces production costs and environmental impact .

Table 1: Comparison of Catalytic Systems for Synthesis

| Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Rhodium | Formic Acid + Triethylamine | 98 | 99 |

| Iridium | Sodium Formate + Water | 95 | 98 |

2.2 Enzymatic Reduction

Recent advancements have highlighted the use of engineered enzymes for the synthesis of this compound. For instance, a modified carbonyl reductase enzyme has been shown to effectively convert its precursor into the desired product with high enantiomeric purity and yield . This method demonstrates an environmentally friendly approach by conducting reactions in aqueous media.

Case Studies

3.1 Directed Evolution of Carbonyl Reductase

In a study focused on enhancing the efficiency of carbonyl reductase LsCR for synthesizing this compound, researchers employed a novel enzyme engineering strategy that resulted in a mutant enzyme with significantly improved catalytic activity—4.7 times greater than the wild type. This approach not only increased the reaction's yield but also enhanced the substrate's solubility by using isopropanol as a co-solvent .

3.2 Industrial Scale Production

The methods developed for synthesizing this compound have implications for industrial production. The use of cheaper and more readily available reagents like formic acid has made large-scale synthesis feasible while maintaining high purity levels of the product .

Mecanismo De Acción

The mechanism of action of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the chlorine and fluorine atoms contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-(3,4-Difluorophenyl)ethanol

- (S)-2-Chloro-1-(2,4-difluorophenyl)ethanol

- (S)-2-Chloro-1-(3,5-difluorophenyl)ethanol

Uniqueness

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various applications .

Actividad Biológica

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals such as the anticoagulant drug ticagrelor. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis methods, enzymatic properties, and relevant case studies.

This compound has the molecular formula and is characterized by the presence of a chiral center. The synthesis of this compound typically involves catalytic reduction processes, utilizing various enzymes or chemical catalysts.

Key Synthesis Methods:

- Enzymatic Reduction: A notable method involves the use of carbonyl reductase (LsCR), which has been engineered to enhance its catalytic efficiency for producing this compound from its ketone precursor. This method achieved an enantiomeric excess (e.e.) of 99.9% within 11 hours using isopropanol as a co-solvent and co-substrate .

- Chemical Catalysis: Another approach utilizes metal catalysts in conjunction with formic acid, resulting in high purity and reduced environmental impact during synthesis .

Biological Activity

The biological activity of this compound primarily relates to its role as an intermediate in drug synthesis. Its most significant application is in the production of ticagrelor, an antiplatelet medication used to prevent blood clots.

Pharmacological Relevance

- Anticoagulant Properties: As a precursor to ticagrelor, this compound contributes to the drug's efficacy in inhibiting platelet aggregation. Ticagrelor itself has been shown to significantly reduce cardiovascular events in patients with acute coronary syndromes .

Case Studies

-

Enzyme Engineering for Enhanced Activity:

In a study focused on improving the catalytic activity of LsCR for the synthesis of this compound, researchers developed a "small and smart" mutant library that resulted in a variant with 4.7 times higher activity than the wild type. This advancement highlights the importance of enzyme optimization in pharmaceutical production . -

Whole-Cell Biosynthesis:

Recent research demonstrated an efficient whole-cell biosynthesis method for producing this compound from its ketone derivative. This sustainable approach emphasizes the potential for biotechnological applications in drug synthesis .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis methods of this compound:

| Parameter | Details |

|---|---|

| Molecular Formula | C₈H₇ClF₂O |

| Synthesis Methods | Enzymatic reduction, chemical catalysis |

| Key Enzyme Used | Carbonyl reductase (LsCR) |

| Enantiomeric Excess Achieved | Up to 99.9% |

| Significant Application | Intermediate for ticagrelor |

| Biological Activity | Anticoagulant properties |

Propiedades

IUPAC Name |

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649589 | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-60-8 | |

| Record name | (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using biocatalytic processes for the production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol?

A1: Biocatalytic processes, particularly those employing ketoreductases (KREDs), offer several benefits for the synthesis of this compound:

- High enantioselectivity: KREDs exhibit exceptional selectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee) exceeding 99.9% [, ]. This is crucial as the biological activity of chiral molecules often resides in a specific enantiomer.

- Mild reaction conditions: Enzymatic reactions typically operate under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted by-products and simplifying downstream purification [].

- Environmentally friendly: Biocatalytic processes are inherently greener compared to traditional chemical synthesis routes, utilizing renewable catalysts and reducing the generation of hazardous waste [].

Q2: How can the activity of alcohol dehydrogenases be enhanced for the synthesis of this compound?

A: Researchers have successfully enhanced the activity and substrate tolerance of alcohol dehydrogenase LkADH for producing this compound through a strategy called "aromatic residue scanning" []. This involves:

- Identifying potential plasticity sites: Five potential hotspots within the enzyme's structure were pinpointed for mutagenesis [].

- Introducing aromatic residues: These sites were randomly mutated using tyrosine, tryptophan, and phenylalanine to introduce steric hindrance or π-π interactions, potentially influencing substrate binding and catalytic activity [].

Q3: What novel approaches are being explored for sustainable bioproduction of this compound?

A: Research highlights the use of bio-based Deep Eutectic Solvents (DESs) as promising eco-friendly alternatives for this compound production []. Notably, a choline acetate/lysine (ChAc/Lys) DES system demonstrated improved bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound []. Key advantages include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.